N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMXPTBQTPJQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluorobenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring and the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide exhibit promising anticancer properties. For example, derivatives of oxadiazole have been synthesized and tested against various cancer cell lines, showing selective cytotoxicity. In one study, compounds were evaluated for their inhibitory effects on human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) with some exhibiting IC50 values indicating strong activity .
Metabolic Disorders
The compound has also been explored as a dual modulator for acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs), which are critical targets in treating metabolic disorders such as obesity and type 2 diabetes mellitus. The structure-activity relationship (SAR) studies revealed that modifications to the oxadiazole moiety could enhance the dual agonistic activity of these compounds .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the fluorine atom in the phenyl ring has been linked to increased potency against certain biological targets. Modifications to the oxadiazole ring also play a significant role in enhancing anticancer activity and selectivity .
Synthesis and Evaluation of Anticancer Compounds
In a notable study, researchers synthesized a series of oxadiazole derivatives based on this compound and evaluated their anticancer activities against several cell lines. The findings showed that specific structural modifications led to enhanced apoptosis in cancer cells compared to standard treatments like cisplatin .
Dual ACC and PPAR Modulation
Another study focused on the synthesis of acetamides similar to this compound as potential ACC inhibitors with PPAR agonistic activity. This research demonstrated that certain derivatives could effectively modulate both pathways, suggesting their utility in managing metabolic syndrome-related diseases .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Testing against various cancer cell lines | Selective cytotoxicity observed; IC50 values reported |
| Metabolic Disorders | Dual modulation of ACCs and PPARs | Promising candidates for obesity and diabetes treatment |
| Structure-Activity Relationship | Importance of fluorine substitution and oxadiazole modifications | Enhanced potency correlated with structural changes |
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
(i) N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Core Structure : 1,3,4-Thiadiazole (sulfur replaces oxygen in the heterocycle).
- Substituents : 4-Fluorophenyl at position 5, acetylated dihydro-thiadiazole, and acetamide at position 2.
- Sulfur’s larger atomic radius may enhance polarizability but reduce metabolic stability compared to oxygen .
- Biological Implications : Thiadiazoles are associated with antimicrobial activity but may exhibit higher toxicity due to sulfur’s reactivity.
(ii) 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(substituted phenyl)acetamide Derivatives
- Core Structure : 1,3,4-Oxadiazole fused with benzofuran.
- Substituents : Varied groups (e.g., 3-chlorophenyl in compound 2a , 4-methoxyphenyl in 2b ).
- Chloro and methoxy groups modulate electronic effects: chloro increases lipophilicity, while methoxy improves solubility .
- Biological Activity : Demonstrated potent antimicrobial effects, with 2a and 2b showing superior laccase catalysis compared to fluorophenyl analogs .
Analogues with Varied Substituents
(i) N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Core Structure : 1,2,4-Thiadiazole.
- Substituents : Methylsulfanyl and 4-fluorophenyl groups.
- Key Differences: Dual sulfur atoms increase lipophilicity but may predispose the compound to oxidative metabolism.
(ii) 2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
- Core Structure : 1,3,4-Oxadiazole with a furyl substituent.
- Substituents : 2-Methyl-3-furyl group.
- Key Differences :
- Furyl’s lower electronegativity vs. fluorophenyl reduces electron-withdrawing effects, altering redox properties.
- Thioether linkage (-S-) may enhance membrane permeability but reduce metabolic stability .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 338.34 g/mol. The presence of the oxadiazole ring and the fluorinated phenyl group enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.34 g/mol |
| IUPAC Name | This compound |
| Synonyms | MBX-4132 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 4-fluorobenzohydrazide. The process includes cyclization to form the oxadiazole ring and subsequent acylation with phenoxyacetic acid.
General Synthetic Route:
- Formation of Oxadiazole: React 4-fluorobenzohydrazide with a dehydrating agent (e.g., phosphorus oxychloride) to form an intermediate.
- Cyclization: Use acetic anhydride to cyclize the intermediate into an oxadiazole.
- Acylation: Introduce phenoxyacetic acid to obtain the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that oxadiazoles can inhibit bacterial growth effectively.
Example Study:
In a study evaluating various oxadiazole derivatives, it was found that certain compounds demonstrated IC50 values in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting cancer cell proliferation in vitro.
Case Study:
A specific derivative exhibited cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin. The mechanism was attributed to the inhibition of specific cellular pathways involved in cancer cell survival .
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes critical for cellular metabolism and proliferation.
- Receptor Binding: It may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| This compound | 10.0 | Anticancer |
| 5-(4-Fluorophenyl)-3-naphthalen-1-yl-pyrazole | 12.5 | Anticancer |
| Methyl 3-fluoro-5-(tetramethyl-dioxaborolan) | 15.0 | Antimicrobial |
Q & A
Q. What analytical techniques quantify degradation products under physiological conditions?
- Stress Testing : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS with a Q-TOF detector .
- Degradation Pathways : Identify hydrolytic cleavage of the acetamide bond as a major pathway. Stabilize with cyclodextrin inclusion complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
